The synthesis of 2-(4-Phenoxyphenoxy)ethyl thiocyanate typically involves several steps:
The molecular structure of 2-(4-Phenoxyphenoxy)ethyl thiocyanate can be described as follows:
The InChI key for this compound is YQZHGQYIMXWEHI-UHFFFAOYSA-N, and its SMILES representation is C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCSC#N
.
2-(4-Phenoxyphenoxy)ethyl thiocyanate participates in various chemical reactions:
The mechanism of action of 2-(4-Phenoxyphenoxy)ethyl thiocyanate primarily involves:
Studies have shown that this compound exhibits significant antiparasitic activity, making it a candidate for further research in treating Chagas disease .
The physical and chemical properties of 2-(4-Phenoxyphenoxy)ethyl thiocyanate include:
The applications of 2-(4-Phenoxyphenoxy)ethyl thiocyanate are primarily focused on its potential as an antiparasitic agent:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4